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Abstract

C.1. 60010, commercially known as Vat Violet 1, is a synthetic vat dye derived from
anthraquinone. Its vibrant color and stability make it a subject of interest in various industrial
and research applications. A thorough understanding of its spectroscopic properties is crucial
for its identification, characterization, and quality control. This technical guide provides an in-
depth overview of the spectroscopic characterization of C.I. 60010, covering Ultraviolet-Visible
(UV-Vis), Fourier-Transform Infrared (FTIR), Nuclear Magnetic Resonance (NMR), and Mass
Spectrometry (MS) techniques. Detailed experimental protocols and data interpretation are
presented to aid researchers in their analytical endeavors.

Introduction

C.1. 60010, with the chemical name dichloroisoviolanthrone, belongs to the anthraquinone
class of dyes.[1] Its molecular formula is C34aH14CIl202 and it has a molecular weight of 525.38
g/mol .[1] The core structure is based on the anthraquinone chromophore, which is responsible
for its color.[2] Understanding the spectroscopic signature of this molecule is fundamental for its
application and for the development of new materials. This guide outlines the key spectroscopic
techniques used to elucidate the structure and properties of Vat Violet 1.

Spectroscopic Data
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The following sections summarize the key spectroscopic data for C.I. 60010.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a primary technique for characterizing the electronic transitions in dyes.
For C.1. 60010, the absorption of light in the visible region is responsible for its characteristic
violet color.

Parameter Value Reference

Wavelength of Maximum
520 - 580 nm [2]
Absorbance (Amax)

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in a molecule.
Based on the structure of C.I. 60010, the following table summarizes the expected
characteristic absorption bands.

Wavenumber (cm~?) Vibrational Mode Functional Group

3100 - 3000 C-H stretch Aromatic

1680 - 1640 C=C stretch Aromatic

1650 - 1600 C=0 stretch Ketone (in anthraquinone)
850 - 550 C-Cl stretch Aryl halide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the detailed molecular structure. Due to
the complex aromatic structure of C.I. 60010, the NMR spectra are expected to show signals in
the aromatic region. The following table provides predicted chemical shift ranges for *H and 3C
NMR.
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Nucleus Chemical Shift (ppm) Proton/Carbon Environment
H 7.0-9.0 Aromatic protons

13C 120 - 150 Aromatic carbons

13C > 180 Carbonyl carbons (C=0)

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a
compound. For C.I. 60010, high-resolution mass spectrometry would be employed to confirm

the elemental composition.

Parameter Value Description
Corresponding to the
Molecular lon [M]* m/z = 524 molecular weight of
C34H1435Cl202
Due to the presence of two
Isotopic Peaks [M+2]*, [M+4]* chlorine isotopes (3*Cl and

I7Cl)

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

UV-Vis Spectroscopy

o Sample Preparation: Prepare a dilute solution of C.l. 60010 in a suitable solvent (e.g.,
chloroform, toluene, or N,N-dimethylformamide) in the concentration range of 1-10 pg/mL.

¢ Instrumentation: Use a double-beam UV-Vis spectrophotometer.

o Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a blank and

record the baseline.
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o Sample Measurement: Fill a quartz cuvette with the sample solution and record the
absorbance spectrum over a wavelength range of 200-800 nm.

o Data Analysis: Identify the wavelength of maximum absorbance (Amax).

FTIR Spectroscopy (Solid Sample)

o Sample Preparation (KBr Pellet Method):

o Grind 1-2 mg of C.I. 60010 with approximately 100 mg of dry potassium bromide (KBr)
powder in an agate mortar until a fine, uniform powder is obtained.

o Transfer the powder to a pellet press and apply pressure to form a transparent or semi-
transparent pellet.

¢ Instrumentation: Use a Fourier-Transform Infrared spectrometer.

o Background Measurement: Record a background spectrum of the empty sample
compartment.

o Sample Measurement: Place the KBr pellet in the sample holder and record the FTIR
spectrum, typically in the range of 4000-400 cm~1.

o Data Analysis: Identify and assign the characteristic absorption bands to the corresponding
functional groups.

NMR Spectroscopy

e Sample Preparation:

o Dissolve 5-10 mg of C.I. 60010 in approximately 0.5-0.7 mL of a suitable deuterated
solvent (e.g., deuterated chloroform (CDCIs) or deuterated dimethyl sulfoxide (DMSO-de)).

o Filter the solution into a 5 mm NMR tube to remove any particulate matter.

 Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
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Data Acquisition: Acquire *H and *3C NMR spectra according to standard instrument
protocols.

Data Analysis: Process the spectra (Fourier transform, phase correction, and baseline
correction) and assign the chemical shifts to the respective protons and carbons in the
molecule.

Mass Spectrometry

Sample Preparation:

o Prepare a dilute solution of C.I. 60010 in a suitable volatile solvent (e.g., methanol,
acetonitrile).

Instrumentation: Utilize a high-resolution mass spectrometer, such as a time-of-flight (TOF)
or Orbitrap instrument, coupled with an appropriate ionization source (e.g., Electrospray
lonization - ESI or Direct Analysis in Real Time - DART).

Data Acquisition: Acquire the mass spectrum in the appropriate mass range.

Data Analysis: Determine the accurate mass of the molecular ion and analyze the
fragmentation pattern to confirm the molecular structure.

Visualizations
Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of
a solid dye sample like C.I. 60010.
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Caption: General workflow for spectroscopic characterization.

Conclusion

The spectroscopic characterization of C.1. 60010 (Vat Violet 1) is essential for its identification
and quality assessment. This guide has provided a comprehensive overview of the application
of UV-Vis, FTIR, NMR, and Mass Spectrometry for this purpose. The presented data, although
partially predictive due to the limited availability of published spectra for this specific compound,
serves as a valuable reference for researchers. The detailed experimental protocols offer a
practical starting point for the analysis of C.l. 60010 and other similar anthraquinone-based

dyes.

© 2025 BenchChem. All rights reserved. 6/7 Tech Support


https://www.benchchem.com/product/b1669113?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1669113?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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